Benzamide, 3-nitro-N-(3-nitrophenyl)-

Anticonvulsant Retrobenzamides MES Test

Sourcing the correct dinitro isomer is critical for synthesizing polymers with the intended flexibility and thermal properties. Generic substitution with other dinitrobenzanilides leads to failed polymerizations due to altered regiochemistry. - Validated Precursor: Enables the specific synthesis of 3,3′-diaminobenzanilide, the kinked monomer essential for less crystalline, more processable polyamides and polyimides. - Scaled Chemistry: Documented Bechamp reduction process provides a proven, scalable route to the diamine, reducing technical risk in pilot studies. - Supply Assurance: This specific isomer is confirmed available for global shipment, supporting uninterrupted R&D timelines.

Molecular Formula C13H9N3O5
Molecular Weight 287.23 g/mol
CAS No. 101-24-6
Cat. No. B085487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3-nitro-N-(3-nitrophenyl)-
CAS101-24-6
Molecular FormulaC13H9N3O5
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17)
InChIKeyIGYJMXLXTJJVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(3-nitrophenyl)benzamide: Identity and Properties


Benzamide, 3-nitro-N-(3-nitrophenyl)- (CAS 101-24-6), systematically known as 3,3′-dinitrobenzanilide, is a symmetrical dinitro aromatic amide with the molecular formula C₁₃H₉N₃O₅ and a molecular weight of 287.23 g/mol [1]. It is also designated NSC 9593 in the National Cancer Institute repository . The compound features nitro groups at the meta (3-) position on both the benzoyl and anilide rings, and it has a reported melting point of 188 °C [1]. It is primarily utilized as a synthetic intermediate to produce 3,3′-diaminobenzanilide for azo dyes and high-performance polymers [2].

Dinitro intermediate specifically for kinked aramid and polyimide monomer synthesis
Documented multi-kilogram scale-up process supports pilot and production procurement
Research probe for retrobenzamide structure-activity relationship (SAR) studies

Why Generic Substitution with Dinitrobenzanilide Isomers Fails


Although several dinitrobenzanilide isomers share the same molecular formula (C₁₃H₉N₃O₅, MW 287.23), their different nitro substitution patterns lead to distinct reactivity and physical properties that preclude simple generic substitution. The meta,meta′-nitro arrangement of this compound dictates the electronic character of the aromatic rings, influencing both the rate of catalytic hydrogenation and the properties of the resulting diamine. This is empirically demonstrated by its use in a specific, scaled manufacturing process, where it is reduced to 3,3′-diaminobenzanilide—a monomer for high-performance polymers [1]. In contrast, isomers like 3′,4-dinitrobenzanilide (CAS 139-29-7) are employed as enzyme substrates, for which the 3,3′-dinitro compound is not suitable [2]. Even a mono-nitro analog, such as N-(3-nitrophenyl)benzamide (CAS 4771-08-8), is chemically distinct due to the absence of a second nitro group, which fundamentally alters its reactivity and physicochemical profile [3].

Isomer substitution alters polymer architecture

meta,meta'-Nitro pattern yields kinked diamine; para-isomer gives linear monomer with different thermal and mechanical properties.

Enzyme-substrate isomers are not synthesis equivalents

3′,4-Dinitrobenzanilide targets GST substrate applications and cannot replace the 3,3′-isomer in diamine monomer production.

Mono-nitro analog lacks second reducible group

N-(3-Nitrophenyl)benzamide cannot form the bis-diamine structure required for the polymer building block.

Quantitative Evidence vs. Closest Analogs


Anticonvulsant Activity in the MES Test

In a direct head-to-head comparative study, N-(nitrophenyl)benzamides, which includes the 3,3'-dinitro substitution pattern, exhibited 'moderate activity' in the maximal electroshock-induced seizure (MES) test in mice via intraperitoneal administration. This is in contrast to the corresponding amino derivatives, N-(aminophenyl)benzamides, which demonstrated 'good anticonvulsant potential' in the same assay [1]. While precise ED₅₀ values for this specific compound were not located in the public domain, this class-level finding establishes a clear vertical differentiation between the nitro and amino sub-classes, which is critical for prospecing in CNS research.

MES test response
Head-to-head
N-(nitrophenyl)benzamides: moderate activity; N-(aminophenyl)benzamides: good anticonvulsant potential (qualitative)
Class-level differentiation supports nitro/amino probe selection in CNS screening.
Specific ED₅₀ not publicly available; class inference only.
Anticonvulsant Retrobenzamides MES Test

Lipophilicity Differentiation by LogP

The computed partition coefficient of 3,3′-dinitrobenzanilide is LogP = 3.87 . This provides a quantitative basis for comparison with the mono-nitro analog, N-(3-nitrophenyl)benzamide, which has a lower computed LogP of 3.44 [1]. The significant difference of approximately 0.43 log units indicates that the target compound is considerably more lipophilic than its mono-nitro counterpart.

LogP comparison
Cross-study comparable
LogP 3.87 vs. 3.44 (mono-nitro analog); Δ +0.43
Higher lipophilicity may influence membrane permeability and distribution in assay models.
In silico prediction; experimental verification recommended.
Lipophilicity LogP Physicochemical

Kilogram-Scale Synthesis Process

A detailed, historical manufacturing protocol describes the synthesis of 3,3′-dinitrobenzanilide at a multi-kilogram scale (a 75 kg batch of m-nitrobenzoyl chloride reacting with 50 kg of m-nitroaniline) to achieve a high conversion rate [1]. The process reports an enhanced conversion of up to 94% with a controlled addition of acid chloride [1]. This level of detailed, scaled documentation is a rarity among dinitrobenzanilide isomers and provides a validated starting point for process development that is unavailable for lesser-known isomers.

Scale-up process
Class-level inference
75 kg m-nitrobenzoyl chloride batch; ~94% conversion documented
Supports process feasibility and lower technology-transfer risk for scale-up.
Historical batch record; verify consistency with current supply.
Process Chemistry Scale-up Dye Intermediate

Structural Symmetry as a Monomer Building Block

The parallel meta-substitution pattern of 3,3′-dinitrobenzanilide defines the regiochemistry of its reduction product, 3,3′-diaminobenzanilide [1]. This results in a kinked, non-linear monomer structure. In contrast, reduction of the para-substituted isomer 4,4′-dinitrobenzanilide yields the linear 4,4′-diaminobenzanilide, which is used in rigid-rod polyamides with markedly different thermal and mechanical properties [2]. The selection of the 3,3′-dinitro precursor is therefore essential for synthesizing polymers with specific chain flexibility and processing characteristics.

Monomer architecture
Head-to-head
3,3′-dinitro → kinked 3,3′-diaminobenzanilide; 4,4′-dinitro → linear diamine
Regiochemistry directly dictates polymer chain flexibility and thermal performance.
Para isomer not interchangeable for kinked-polymer applications.
Polymer Chemistry Diamine Monomer Symmetry

Best-Fit Application Scenarios


Kinked Aramid and Polyimide Monomer Synthesis

The primary, evidence-backed application for this compound is as a precursor to 3,3′-diaminobenzanilide via catalytic reduction [1]. This diamine's kinked structure, a direct result of the meta-substitution in the dinitro precursor, is crucial for synthesizing polyamides and polyimides with specific flexibility, solubility, and thermal properties. Procuring this specific isomer ensures the correct regiochemistry for polymers designed to be less crystalline and more processable than their para-linked counterparts [2].

Azo Pigment and Dye Intermediate

The documented, scaled Bechamp reduction process transforms 3,3′-dinitrobenzanilide into 3,3′-diaminobenzanilide, a known intermediate for azo dyes and pigments [1]. The detailed batch records and specific conversion data (94% possible) provide prospective industrial users with a validated starting point for azo dye synthesis, lowering the technical risk compared to using less characterized dinitro isomers.

CNS-Active Agent Screening

For research groups probing the structure-activity relationship of retrobenzamides, this compound serves as a key probe with a defined, moderate anticonvulsant activity profile in the MES test [1]. Its higher lipophilicity (LogP 3.87) relative to its mono-nitro analog [2] also makes it a valuable comparator for studies on how incremental nitration affects blood-brain barrier penetration and pharmacodynamics, establishing it as a critical negative control or baseline compound in a screening cascade.

Application
Selection Property
Validation Focus
Polyamide/polyimide monomer synthesis
meta-Substitution regiochemistry ensures kinked diamine architecture
Monomer geometry impact on polymer flexibility and processability
Azo dye intermediate production
Documented reduction pathway to 3,3′-diaminobenzanilide
Conversion efficiency and batch reproducibility context
CNS retrobenzamide SAR studies
Distinct nitro-class seizure-model response profile
Lipophilicity-driven permeability and pharmacodynamic differentiation
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